3-(3-chlorophenyl)-N-cyclohexylisoxazolo[5,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-chlorophenyl)-N-cyclohexyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of oxazolo[5,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the chlorophenyl and cyclohexyl groups in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-N-cyclohexyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the condensation of a chlorophenyl-substituted pyrimidine derivative with a cyclohexylamine under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Solvent-free or green chemistry approaches may also be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-N-cyclohexyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
3-(3-chlorophenyl)-N-cyclohexyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific protein kinases involved in cancer cell proliferation.
Biological Research: It is used in studies related to cell cycle regulation and apoptosis, providing insights into the mechanisms of cell death and survival.
Industrial Applications: The compound’s unique chemical properties make it a valuable intermediate in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-N-cyclohexyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its catalytic activity and preventing the phosphorylation of downstream substrates. This inhibition disrupts key signaling pathways involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of heterocyclic compounds with similar biological activities and applications in medicinal chemistry.
Thioxopyrimidines: Compounds with a sulfur atom in the pyrimidine ring, known for their diverse biological activities.
Uniqueness
3-(3-chlorophenyl)-N-cyclohexyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine is unique due to the presence of both the chlorophenyl and cyclohexyl groups, which contribute to its distinct chemical properties and biological activities. Its ability to inhibit specific protein kinases and induce apoptosis in cancer cells sets it apart from other similar compounds .
Properties
Molecular Formula |
C17H17ClN4O |
---|---|
Molecular Weight |
328.8 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-N-cyclohexyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H17ClN4O/c18-12-6-4-5-11(9-12)15-14-16(19-10-20-17(14)23-22-15)21-13-7-2-1-3-8-13/h4-6,9-10,13H,1-3,7-8H2,(H,19,20,21) |
InChI Key |
FDDZLCPFDLLVRP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=C3C(=NOC3=NC=N2)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.